5-Amino-1,3,4-oxadiazole-2-carboxylic acid

Aqueous solubility Bioconjugation Formulation development

Researchers needing a bifunctional 1,3,4-oxadiazole scaffold for medicinal chemistry can avoid the extra hydrolysis step required with esters. This free acid (CAS 4970-61-0) carries both a carboxylic acid at C2 and a primary amine at C5, enabling direct amide coupling or hydrazide formation without deprotection. - Aqueous solubility ~1×10⁶ mg/L supports DMT-MM or EDC-Oxyma couplings in water. - pKa of 3.42 enables pH-switchable reactivity for extraction or chromatography below pH 2. - Decarboxylation kinetics mapped from H₀ -0.95 to pH 4.77 for controlled conversion to 2-amino-1,3,4-oxadiazole.

Molecular Formula C3H3N3O3
Molecular Weight 129.07 g/mol
CAS No. 4970-61-0
Cat. No. B1323078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,3,4-oxadiazole-2-carboxylic acid
CAS4970-61-0
Molecular FormulaC3H3N3O3
Molecular Weight129.07 g/mol
Structural Identifiers
SMILESC1(=NN=C(O1)N)C(=O)O
InChIInChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)
InChIKeyCDCSNJVXRRSDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS 4970-61-0): Procurement-Grade Physicochemical and Synthetic Profile


5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS 4970-61-0, molecular formula C₃H₃N₃O₃, MW 129.07 g/mol) is a heterocyclic building block bearing a 1,3,4-oxadiazole core simultaneously functionalized with a free carboxylic acid at the 2-position and a primary amino group at the 5-position . The compound exists as a protonated zwitterion in aqueous solution and exhibits an experimentally determined acid dissociation constant (pKa) of approximately 3.42, with a calculated LogP of −1.15 to −1.26 and a topological polar surface area (TPSA) of 102.24 Ų [1]. It is commercially available at ≥95% purity from multiple vendors and serves as a versatile precursor for generating diverse libraries of 1,3,4-oxadiazole derivatives through carboxylic acid derivatization and amino group functionalization .

Why 5-Amino-1,3,4-oxadiazole-2-carboxylic acid Cannot Be Generically Substituted with Ester or Amide Analogs


The simultaneous presence of a free carboxylic acid and a primary amino group on the 1,3,4-oxadiazole scaffold creates a unique protonation-dependent reactivity profile that is absent in the corresponding esters (e.g., ethyl ester CAS 4970-53-0, methyl ester CAS 7271-41-2), amides (e.g., carboxamide CAS 4970-55-2), or N-substituted derivatives. The free acid exists as a protonated zwitterion with a pKa of 3.42, conferring pH-dependent aqueous solubility exceeding 1×10⁶ mg/L at 25°C—approximately 135-fold higher than the ethyl ester analog (7.4 g/L) . This profound solubility differential, combined with a LogD₇.₄ of −3.98 (vs. −0.15 for the ethyl ester), dictates fundamentally different behavior in aqueous-phase reactions, biological assays, and formulation . Furthermore, the free acid undergoes a well-characterized decarboxylation to 2-amino-1,3,4-oxadiazole with kinetics extensively mapped across proton activities from H₀ −0.95 to pH 4.77, a reactivity pathway entirely unavailable to ester or amide analogs [1]. These differences mean that procuring the ester or amide as a surrogate introduces additional synthetic steps, altered solubility, and unpredictable reactivity that undermine experimental reproducibility.

Quantitative Differentiation Evidence: 5-Amino-1,3,4-oxadiazole-2-carboxylic acid vs. Closest Analogs


Aqueous Solubility: >100-Fold Advantage Over the Ethyl Ester Analog for Aqueous-Phase Applications

The target compound exhibits an estimated aqueous solubility of approximately 1×10⁶ mg/L at 25°C based on the WSKOW v1.41 model (Log Kow input: −1.73), compared to 7.4 g/L (calculated) for the ethyl ester analog 5-amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester (CAS 4970-53-0) . This represents an approximately 135-fold higher aqueous solubility (>2 log units), which is attributable to the zwitterionic character of the free acid at physiological pH, where the carboxylate is deprotonated (pKa 3.42) and the amino group may be partially protonated [1]. The ethyl ester, lacking an ionizable carboxyl group, shows LogD₇.₄ of −0.15 versus −3.98 for the free acid, confirming substantially greater hydrophilicity of the target compound under biomedically relevant conditions .

Aqueous solubility Bioconjugation Formulation development

pH-Dependent Decarboxylation Kinetics: A Quantitatively Mapped Reactivity Pathway Unique to the Free Acid

The decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid to 2-amino-1,3,4-oxadiazole has been kinetically characterized across a wide proton activity range (H₀ −0.95 to pH 4.77) at multiple temperatures, with full activation parameters (ΔH‡, ΔS‡) determined [1]. The reaction proceeds via a unimolecular decarboxyprotonation mechanism, and the compound's zwitterionic structure has been confirmed through dissociation constant measurements [2]. The CymitQuimica technical datasheet reports that 5AODC acts as a decarboxylation inhibitor with a rate constant of 0.077 M⁻¹s⁻¹ at pH 7 and 0.014 M⁻¹s⁻¹ at pH 4.5, which is substantially lower than the rate constant for hydrochloric acid (0.042 M⁻¹s⁻¹) under comparable conditions; the rate was also found to be temperature-insensitive between 10°C and 30°C . In contrast, the corresponding ethyl and methyl esters (CAS 4970-53-0 and 7271-41-2) cannot undergo this decarboxylation pathway without prior ester hydrolysis, and the N-alkyl- or N-phenyl-substituted derivatives studied by Noto et al. (J. Chem. Soc., Perkin Trans. 2, 1980, 1627–1630) exhibit altered decarboxylation rate constants due to substituent electronic effects on the zwitterion stability [3].

Decarboxylation kinetics Zwitterion reactivity Physical organic chemistry

5-Amino-1,3,4-Oxadiazole Bioisostere Class: 7-Fold GPR88 Agonist Potency Gain vs. 2-AMPP Amide Scaffold

In a comprehensive structure–activity relationship study published in the Journal of Medicinal Chemistry (2020), 5-amino-1,3,4-oxadiazole derivatives designed as bioisosteric replacements for the amide group in the 2-AMPP scaffold demonstrated significantly improved GPR88 agonist potency [1]. Compound 84, bearing the 5-amino-1,3,4-oxadiazole core, exhibited an EC₅₀ of 59 nM in a GPR88-overexpressing TR-FRET cAMP assay, representing a 7.0-fold improvement over the parent 2-AMPP (EC₅₀ = 414 nM) [1]. The oxadiazole bioisostere also achieved lower calculated lipophilicity (clog P 4.20 vs. 4.53 for 2-AMPP) and maintained full agonist efficacy (Emax = 99% of RTI-13951-33) [1]. Importantly, the target compound 5-amino-1,3,4-oxadiazole-2-carboxylic acid is the minimal core scaffold from which these bioactive derivatives are constructed via the free carboxylic acid handle, as demonstrated by the synthetic route employing cyanogen bromide cyclization of hydrazide intermediates described in the same study [1].

GPR88 agonist Bioisostere CNS drug discovery

Carboxylic Acid Handle: Direct Diversification Without Deprotection vs. Ester Prodrug Analogs

The free carboxylic acid at the 2-position of the oxadiazole ring enables direct amide coupling, hydrazide formation, and salt formation without requiring a deprotection step, in contrast to the ethyl ester (CAS 4970-53-0) and methyl ester (CAS 7271-41-2) analogs which mandate alkaline or acidic hydrolysis prior to further carboxylic acid derivatization . The potassium salt (CAS 2174001-64-8) is commercially available as a direct formulation alternative with enhanced aqueous solubility . The pKa of 3.42 indicates that the carboxyl group is >99% deprotonated at physiological pH (7.4), ensuring the compound exists predominantly as the carboxylate anion in biological media—a property not shared by the ester analogs which remain neutral and require enzymatic or chemical hydrolysis for activation [1]. Additionally, the amino group at the 5-position provides a second orthogonal reactive handle (e.g., for diazotization, Schiff base formation, or urea/thiourea synthesis), creating a densely functionalized scaffold with two distinct derivatization vectors [2].

Parallel synthesis Fragment-based drug discovery Chemical biology

Lipophilicity Differential: LogD₇.₄ Gap of ~3.8 Units vs. Ethyl Ester Dictates Biological Compartment Distribution

At physiological pH (7.4), the target compound exhibits a calculated LogD₇.₄ of −3.98 (ChemSpider ACD/Labs) or −4.55 (ChemBase JChem), while the ethyl ester analog (CAS 4970-53-0) shows a LogD₇.₄ of −0.15, representing a difference of approximately 3.8–4.4 log units . This LogD differential translates to an approximately 6,000- to 25,000-fold difference in octanol–water distribution coefficient at pH 7.4, indicating that the free acid partitions overwhelmingly into the aqueous phase while the ester retains significant lipophilic character [1]. The target compound's TPSA of 102.24 Ų also exceeds the ester's 91.24 Ų, consistent with the additional hydrogen-bond donor and acceptor capacity of the carboxylic acid group [2]. These differences are not merely incremental—they place the two compounds in fundamentally different ADME property space, with the free acid lying outside typical CNS drug-likeness criteria (TPSA < 76 Ų preferred) while being well-suited for peripheral or renally cleared applications, whereas the ester prodrug may exhibit improved membrane permeability [1].

Lipophilicity Drug-likeness ADME prediction

Procurement-Driven Application Scenarios for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS 4970-61-0)


GPR88 Agonist Lead Optimization: Bioisosteric Replacement of Amide Functionality

Medicinal chemistry teams pursuing GPR88 agonists for CNS indications (Parkinson's disease, schizophrenia, addiction) should procure the free acid CAS 4970-61-0 as the core scaffold rather than pre-assembled amide or ester analogs. The J. Med. Chem. 2020 study demonstrated that 5-amino-1,3,4-oxadiazole derivatives achieve a 7-fold potency gain (EC₅₀ 59 nM vs. 414 nM for 2-AMPP) with reduced lipophilicity (clog P 4.20 vs. 4.53) [1]. The carboxylic acid handle at the 2-position is essential for generating the hydrazide intermediate that undergoes cyanogen bromide-mediated cyclization to install the 5-aminooxadiazole pharmacophore, while the amino group at the 5-position participates directly in the bioisostere [1]. Procuring the ethyl ester (CAS 4970-53-0) would require an additional hydrolysis step, introducing yield losses and complicating the synthetic route described in Schemes 3 and 4 of the publication [1].

Aqueous-Phase Parallel Library Synthesis Using the Free Carboxylic Acid for Direct Amide Coupling

For high-throughput parallel synthesis campaigns generating diverse 1,3,4-oxadiazole-2-carboxamide libraries, the free acid (CAS 4970-61-0) eliminates the ester hydrolysis step required when using the ethyl ester (CAS 4970-53-0) or methyl ester (CAS 7271-41-2) . With an estimated aqueous solubility of ~1×10⁶ mg/L, the compound is compatible with aqueous-phase amide coupling protocols using water-compatible reagents such as DMT-MM, COMU, or EDC-Oxyma, minimizing organic solvent waste . The potassium salt (CAS 2174001-64-8) offers an alternative pre-dissolved form for automated liquid handling systems, while the pKa of 3.42 enables pH-switchable reactivity: the carboxylate is predominantly deprotonated and nucleophilic above pH 5, but can be protonated for extraction or chromatography below pH 2 [2].

Precursor for 2-Amino-1,3,4-oxadiazole via Controlled Thermal Decarboxylation

The well-characterized decarboxylation kinetics of CAS 4970-61-0 provide a predictable route to 2-amino-1,3,4-oxadiazole, a versatile intermediate for antibacterial oxadiazole libraries [3]. The Spinelli et al. (1977) study established rate constants across proton activities from H₀ −0.95 to pH 4.77 with full activation parameters, enabling rational selection of temperature, pH, and reaction time for quantitative conversion [3]. This is in contrast to alternative routes to 2-amino-1,3,4-oxadiazoles (e.g., oxidative cyclization of semicarbazides with I₂ or TMSNCS-mediated condensation), which may require additional optimization for each substrate [3]. The decarboxylation also proceeds with temperature insensitivity between 10°C and 30°C at certain pH values, providing a robust process window for scale-up .

Fragment-Based Drug Discovery: A Dual-Vector, Rule-of-Five-Compliant Fragment

With a molecular weight of 129.07 Da, LogP of −1.26, 3 hydrogen bond donors, 6 hydrogen bond acceptors, and zero Rule-of-5 violations, 5-amino-1,3,4-oxadiazole-2-carboxylic acid meets all criteria for a high-quality fragment in fragment-based drug discovery (FBDD) . The compound's two orthogonal reactive vectors (carboxylic acid at C2, amino at C5) enable systematic fragment growing in two directions, while its high aqueous solubility facilitates screening at concentrations up to 1 mM in biochemical assays without DMSO interference . In contrast, the ethyl ester analog is approximately 135-fold less soluble and would require ≥1% DMSO for comparable screening concentrations, potentially introducing solvent artifacts in fragment screens .

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